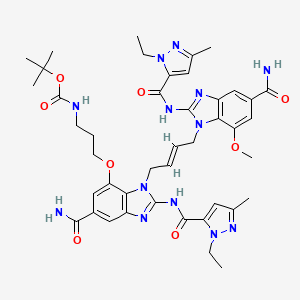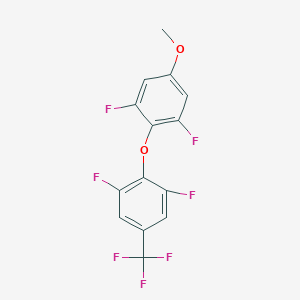![molecular formula C36H33NO B14081038 {2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol CAS No. 10126-20-2](/img/structure/B14081038.png)
{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a dimethylamino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core benzenemethanol structure through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of Diphenylethenyl Groups: The diphenylethenyl groups are added through a Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The benzenemethanol group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzenemethanol derivative with reduced functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Reduced benzenemethanol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
- Benzenemethanol, α,α-dimethyl-
- Benzenemethanol, 2-methyl-
- Benzenemethanol, α-methyl-
Comparison:
- Structural Differences: The presence of additional phenyl and dimethylamino groups in Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl- distinguishes it from simpler benzenemethanol derivatives.
- Reactivity: The unique functional groups in this compound confer distinct reactivity patterns compared to its simpler analogs.
- Applications: While simpler benzenemethanol derivatives are used in basic organic synthesis, the more complex structure of this compound allows for specialized applications in advanced research and industry.
This detailed article provides a comprehensive overview of Benzenemethanol, 2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)-alpha,alpha-diphenyl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
10126-20-2 |
|---|---|
Molekularformel |
C36H33NO |
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
[2-[(dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C36H33NO/c1-37(2)27-34-30(26-33(28-16-7-3-8-17-28)29-18-9-4-10-19-29)20-15-25-35(34)36(38,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-26,38H,27H2,1-2H3 |
InChI-Schlüssel |
FKYGXOGBCVVTBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)

![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)


![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)




![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

